2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine
Description
This compound features a benzimidazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 1, and a Schiff base linkage to a 5-nitrofuran-2-yl moiety at position 3.
Properties
CAS No. |
853407-14-4 |
|---|---|
Molecular Formula |
C20H16N4O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-1-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C20H16N4O4/c1-23-18-9-5-14(21-12-16-8-10-19(28-16)24(25)26)11-17(18)22-20(23)13-3-6-15(27-2)7-4-13/h3-12H,1-2H3 |
InChI Key |
KLEVRXVFXSMSMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the benzimidazole core is reacted with 4-methoxyphenyl halide in the presence of a base.
Attachment of the nitrofuran moiety: The nitrofuran group is introduced through a nucleophilic substitution reaction using 5-nitrofuran-2-carbaldehyde.
Formation of the methylene bridge: The final step involves the condensation of the intermediate product with formaldehyde under basic conditions
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of thioether or amine derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer activities. .
Biological Studies: Researchers use this compound to study the mechanisms of action of nitrofuran derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate the role of benzimidazole derivatives in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves multiple pathways:
Antibacterial Activity: The nitrofuran moiety undergoes reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with cellular targets such as topoisomerases and DNA
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and physical properties of the target compound with similar benzimidazole derivatives:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 5-nitrofuran group contrasts with 13j ’s 4-trifluoromethylbenzyl group, both of which enhance electrophilicity but differ in steric bulk. The nitro group may improve redox activity, relevant in antimicrobial or antiparasitic applications .
- Schiff Base Linkage : Similar to L2 (), the target’s imine bond (-CH=N-) may confer stability and metal-chelating properties, though the nitrofuran substituent increases polarity compared to L2 ’s methylfuran .
Structural and Functional Advantages of the Target Compound
- Nitrofuran Group : Unlike chlorophenyl (13i ) or trifluoromethyl (13j ) substituents, the 5-nitrofuran moiety may enable prodrug activation via nitroreduction, a feature exploited in antimicrobial therapies .
Biological Activity
The compound 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine (referred to as Compound A ) is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characterization
Compound A can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylamine with 5-nitrofuran-2-carbaldehyde, followed by cyclization to form the benzimidazole framework. The compound's structure is confirmed using various spectroscopic methods including IR, NMR, and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Compound A. It has shown significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Escherichia coli | 32 - 64 |
The compound exhibits a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production pathways in bacteria .
Antitumor Activity
Compound A has also been evaluated for its antitumor potential. In vitro studies using various cancer cell lines, including lung cancer cell lines (A549, HCC827), demonstrated promising results:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 4.01 ± 0.95 |
These findings indicate that Compound A possesses significant cytotoxic effects against cancer cells while displaying moderate toxicity towards normal lung fibroblast cells (MRC-5) at higher concentrations .
The mechanism by which Compound A exerts its biological effects is believed to involve DNA binding and interference with cellular processes. Studies suggest that compounds with nitro groups, such as those found in Compound A, can interact with DNA by binding in the minor groove, potentially leading to disruptions in replication and transcription processes .
Case Studies
A notable case study involved the evaluation of various benzimidazole derivatives, including Compound A, where researchers observed that compounds with similar structures exhibited enhanced antitumor activity in both two-dimensional (2D) and three-dimensional (3D) assays. The results indicated a trend where compounds showed higher efficacy in 2D cultures compared to their performance in 3D models, highlighting the importance of further optimization for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
